tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Steps: The key steps in the synthesis include the formation of the bicyclic ring system, introduction of the hydroxymethyl group, and esterification to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its unique structure makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
553645-75-3 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
RWSFXMOBGKTOCH-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CO |
Origin of Product |
United States |
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